molecular formula C20H16O2 B13783932 3-Benzhydryl-4-hydroxybenzaldehyde

3-Benzhydryl-4-hydroxybenzaldehyde

Cat. No.: B13783932
M. Wt: 288.3 g/mol
InChI Key: XRGSEHCFPKHRMS-UHFFFAOYSA-N
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Description

3-Benzhydryl-4-hydroxybenzaldehyde is an organic compound that belongs to the benzhydryl group of compounds. These compounds are characterized by the presence of two benzene rings connected by a single methane group. The specific structure of this compound includes a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to the benzene ring, making it a derivative of 4-hydroxybenzaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzhydryl-4-hydroxybenzaldehyde can be achieved through various methods. One common approach involves the reaction of benzhydryl chloride with 4-hydroxybenzaldehyde under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Benzhydryl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzhydryl-4-hydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzhydryl-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: 3-Benzhydryl-4-hydroxybenzaldehyde is unique due to the presence of the benzhydryl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

3-benzhydryl-4-hydroxybenzaldehyde

InChI

InChI=1S/C20H16O2/c21-14-15-11-12-19(22)18(13-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20,22H

InChI Key

XRGSEHCFPKHRMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C=CC(=C3)C=O)O

Origin of Product

United States

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